7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a complex structure that includes a fused pyridine and pyrimidine ring system, with various substituents such as chlorine, fluorine, isopropyl, and methyl groups. Its chemical formula is and it has a molar mass of approximately 348.76 g/mol. The compound is identified by the CAS number 2252403-82-8 and has been noted for its potential biological activities, particularly in pharmaceutical applications .
The synthesis of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. A common synthetic route includes the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions.
The molecular structure of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be described as follows:
The compound can be represented using various structural formulas:
7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several types of chemical reactions:
The reactions typically require controlled temperatures and inert atmospheres to minimize side reactions. The choice of reagents significantly influences the products formed .
The mechanism of action for 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:
The compound's unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to:
The physical and chemical properties of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 348.76 g/mol |
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications .
7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several notable applications:
The pyridopyrimidinedione core of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 2252403-82-8) serves as a privileged structural motif for impairing KRAS signaling. This bicyclic heterocyclic system facilitates high-affinity binding to the switch II pocket (SW-II) of KRAS, a transient allosteric site that becomes accessible in the GDP-bound state. The scaffold’s planar pyrido[2,3-d]pyrimidine moiety inserts deep into the hydrophobic pocket, while the 3-pyridinyl substituent occupies an adjacent subpocket, sterically occluding effector proteins like RAF kinase from engaging with the KRAS switch I/II domains [8] [10]. Molecular dynamics simulations confirm that this binding induces a conformational shift in switch I (residues 25-40), disrupting the formation of the KRAS–RAF-RAS binding domain (RBD) complex—a prerequisite for MAPK pathway activation [2] [8].
Table 1: Key Structural Features of the Pyridopyrimidinedione Scaffold and Functional Roles
Structural Element | Role in KRAS Inhibition |
---|---|
Pyrido[2,3-d]pyrimidine-2,4-dione | Forms hydrogen bonds with Asp69 and backbone amides of switch II, stabilizing the inactive state |
2-Isopropyl-4-methylpyridin-3-yl | Engages hydrophobic subpocket via isopropyl group; methyl group enhances membrane permeability |
C7-Chloro/C6-Fluoro substituents | Modulates electron distribution for optimal π-stacking with His95; fluorine enhances selectivity |
Coplanar bicyclic system | Maximizes van der Waals contacts with Val9, Met72, and Leu79 of SW-II pocket |
This multi-point anchoring mechanism explains the compound’s efficacy in blocking KRAS-driven signaling cascades. As reported in preclinical models, derivatives of this scaffold reduce GTP-KRAS levels by >80% at nanomolar concentrations, suppressing ERK phosphorylation and inducing tumor regression in pancreatic xenografts [8].
Selectivity for KRAS G12D over wild-type KRAS arises from the compound’s ability to exploit mutation-induced structural perturbations. The G12D substitution (glycine → aspartic acid) introduces a negatively charged residue at codon 12, altering the electrostatic landscape of the adjacent SW-II pocket. The pyridopyrimidinedione core positions its protonated nitrogen atoms within 3.2 Å of Asp12, forming a salt bridge absent in wild-type KRAS. This interaction is augmented by hydrogen bonding between the C4-carbonyl oxygen and Asp12’s side chain, enabling >700-fold selectivity for KRAS G12D (Kd = 0.2 pM) versus KRASWT (Kd = 140 nM) [2] [8]. NMR studies further reveal that compound binding allosterically stabilizes the P-loop (residues 10-16) and switch II (residues 60-76), freezing KRAS G12D in a rigid, signaling-incompetent conformation [2].
Table 2: Selectivity Profile Across Common KRAS Mutations
KRAS Isoform | Kd (nM) | Inhibition of RAF-RBD Binding (IC50) | Key Interaction Residues |
---|---|---|---|
G12D | 0.0002 | 9 nM | Asp12, Ala59, Gln61, Tyr64 |
G12C | 42 | 220 nM | Cys12, His95, Met72 |
G12V | 38 | 190 nM | Val12, Leu68, Asp69 |
Wild-type | 140 | >1 µM | Lys5, Asp69, Leu79 |
Unlike covalent G12C inhibitors (e.g., sotorasib), this compound achieves mutation-specific inhibition through reversible electrostatic complementarity rather than cysteine-targeting warheads. This avoids off-target reactivity and broadens the therapeutic window [8] [10].
The pyridopyrimidinedione class exemplifies allosteric inhibition, distinct from orthosteric GTP-competitive approaches. Allostery targets the SW-II pocket—a cryptic site distal to the nucleotide-binding cleft—inducing long-range conformational disruptions that impair both effector binding and nucleotide exchange. Key advantages include:
Table 3: Allosteric vs. Orthosteric KRAS Inhibitor Properties
Property | Allosteric Inhibitors (e.g., Pyridopyrimidinediones) | Orthosteric Inhibitors |
---|---|---|
Binding Site | Switch II pocket (P2) | Nucleotide-binding cleft |
Nucleotide Competition | None | High (GTP KD = 0.1 nM) |
Mutation Scope | Broad (G12D, G12V, G13D) | Narrow (typically G12C-specific) |
Effector Disruption | Direct steric blockade + allosteric effects | Indirect via nucleotide displacement |
Clinical Stage Examples | MRTX1133 (G12D), QTX3034 (G12D-preferring multi-KRAS) | None (theoretically challenging) |
Biophysical analyses (e.g., H1-15N HSQC NMR) demonstrate that allosteric binding induces chemical shift perturbations spanning >20 Å across KRAS, including the switch I effector lobe. This "action-at-a-distance" mechanism underlies the compound’s ability to arrest the GTPase cycle entirely—blocking SOS-mediated nucleotide exchange and GAP-stimulated hydrolysis simultaneously [2] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0